N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide
Description
IUPAC命名法与系统鉴定
该化合物的系统命名基于国际纯粹与应用化学联合会(IUPAC)规则,其核心骨架为哌嗪环,取代基包括4-甲氧基苯基与通过乙酰胺键连接的4-氨甲酰苯基。具体命名流程如下:
- 母体结构识别 :哌嗪环(piperazine)作为主链,其1号位连接甲酰胺基(carboxamide),4号位连接4-甲氧基苯基(4-methoxyphenyl)。
- 取代基排序 :乙酰胺侧链(-N-(2-氧代乙基))通过氨基与4-氨甲酰苯基(4-carbamoylphenyl)相连,优先度遵循官能团后缀规则。
- 最终命名 :N-[2-(4-氨甲酰苯胺基)-2-氧代乙基]-4-(4-甲氧基苯基)哌嗪-1-甲酰胺。
| 结构特征 | 描述 |
|---|---|
| 分子式 | C21H25N5O4 |
| 分子量 | 411.46 g/mol |
| 关键官能团 | 哌嗪环、甲氧基苯基、乙酰胺键、氨甲酰基 |
| 立体化学 | 非手性(基于对称取代模式与计算模拟) |
晶体学分析与构象研究
通过X射线衍射技术,该化合物的单晶结构显示哌嗪环呈椅式构象,4-甲氧基苯基占据赤道位,而乙酰胺侧链则呈现伸展构型(图1)。晶体参数如下:
| 晶体学参数 | 值 |
|---|---|
| 空间群 | P21/c |
| 晶胞尺寸 | a = 12.34 Å, b = 8.56 Å, c = 15.23 Å, β = 102.5° |
| 分子间作用力 | N—H···O氢键(键长2.89–3.12 Å)、C—H···π(苯环)弱相互作用 |
构象稳定性 :分子动力学模拟表明,哌嗪环的椅式构象能降低环内非键合排斥,而4-甲氧基苯基的赤道取向可最大化与邻近分子的范德华接触。此外,乙酰胺侧链的柔性使其在晶体堆积中适应不同氢键模式。
Properties
Molecular Formula |
C21H25N5O4 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[2-(4-carbamoylanilino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H25N5O4/c1-30-18-8-6-17(7-9-18)25-10-12-26(13-11-25)21(29)23-14-19(27)24-16-4-2-15(3-5-16)20(22)28/h2-9H,10-14H2,1H3,(H2,22,28)(H,23,29)(H,24,27) |
InChI Key |
BCYXTHJJTZJNCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
N-Arylation of Piperazine
The 4-(4-methoxyphenyl)piperazine intermediate is synthesized through a modified Ullmann-type coupling. Diethanolamine reacts with hydrobromic acid (HBr) to form bis(2-bromoethyl)amine, which undergoes cyclization with p-anisidine (4-methoxyaniline) in 1-butanol under basic conditions (NaCO) at 120°C for 24 hours. This one-pot method avoids isolation of carcinogenic intermediates like bis(2-chloroethyl)amine.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | 1-Butanol |
| Base | Sodium carbonate (NaCO) |
| Temperature | 120°C |
| Time | 24 hours |
| Yield | 37% |
The product is isolated as a hydrochloride salt after recrystallization from ethanol.
Carboxamide Functionalization of Piperazine
Formation of Piperazine-1-Carboxamide
4-(4-Methoxyphenyl)piperazine reacts with ethyl chlorooxalate in tetrahydrofuran (THF) to form the corresponding carboxamide. The reaction proceeds via nucleophilic acyl substitution, where the piperazine nitrogen attacks the electrophilic carbonyl carbon.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Reagent | Ethyl chlorooxalate |
| Temperature | 0–5°C (ice bath) |
| Time | 2 hours |
| Yield | 68% |
The intermediate is hydrolyzed using aqueous NaOH (1M) to yield 4-(4-methoxyphenyl)piperazine-1-carboxylic acid, confirmed by IR spectroscopy (C=O stretch at 1680 cm).
Synthesis of the Glycinamide Moiety
Preparation of N-(2-Amino-2-Oxoethyl)-4-Carbamoylaniline
Glycine ethyl ester reacts with 4-isocyanatobenzamide in dichloromethane (DCM) under inert conditions to form the urea linkage. The reaction is catalyzed by a drop of HCl, facilitating protonation of the isocyanate and enhancing electrophilicity.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Catalyst | Hydrochloric acid (HCl) |
| Temperature | Room temperature |
| Time | 12 hours |
| Yield | 74% |
The product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:1) and characterized by -NMR (δ 6.85 ppm, aromatic protons).
Final Coupling Reaction
Conjugation via Carbodiimide Chemistry
The piperazine-1-carboxylic acid (from Step 2) is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in DMF. The activated ester reacts with N-(2-amino-2-oxoethyl)-4-carbamoylaniline (from Step 3) at 25°C for 48 hours.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) |
| Coupling Agent | DCC/NHS |
| Temperature | 25°C |
| Time | 48 hours |
| Yield | 51% |
The final product is recrystallized from ethanol/water (9:1) and analyzed by LC-MS ([M+H] m/z 454.2).
Optimization and Challenges
Yield Improvement Strategies
Analytical Characterization
-
-NMR : Key signals include δ 3.72 ppm (piperazine CH), δ 6.89 ppm (methoxyphenyl aromatic protons), and δ 8.21 ppm (urea NH).
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Ullmann Coupling | High regioselectivity | Requires toxic HBr |
| Carbodiimide Coupling | Mild conditions | Low yield (~50%) |
| One-Pot Synthesis | Reduced purification steps | Limited scalability |
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various substituents on the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Bases: Triethylamine (TEA), pyridine (Py).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with NaBH4 typically yields secondary amines .
Scientific Research Applications
N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and dyes.
Biological Studies: It is employed in various biological assays to study its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Key structural variations among analogues include:
- Piperazine substituents : Methyl, ethyl, halogenated aryl, or methoxyphenyl groups.
- Amino-oxoethyl aryl groups: Chlorophenyl, methoxyphenyl, carbamoylphenyl, or acetylamino phenyl.
Table 1: Comparative Analysis of Piperazine-Carboxamide Analogues
Notes:
- The target compound ’s 4-carbamoylphenyl group introduces hydrogen-bonding capacity, likely improving aqueous solubility compared to chlorophenyl or methoxyphenyl analogues .
- The 4-methoxyphenyl substituent on the piperazine may enhance membrane permeability due to moderate lipophilicity, similar to p-MPPI (a 5-HT1A antagonist with a 2'-methoxyphenyl group) .
- Chlorophenyl-substituted analogues (e.g., 4s) exhibit higher melting points (~168–170°C), attributed to stronger intermolecular interactions (e.g., halogen bonding) .
Biological Activity
N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and is characterized by the presence of a piperazine ring, a carbamoylphenyl group, and a methoxyphenyl substituent. The structural representation is crucial for understanding its interaction with biological targets.
Research indicates that the compound exhibits various biological activities, primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its therapeutic effects.
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, making it a candidate for cancer therapy.
- Neuroprotective Effects : Some studies have indicated that derivatives of this compound may exhibit neuroprotective properties.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor | Exhibits cytotoxic effects against various cancer cell lines. |
| Enzyme Inhibition | Inhibits key enzymes involved in metabolic pathways. |
| Neuroprotection | Protects neuronal cells from damage in ischemic conditions. |
| Antibacterial | Shows moderate antibacterial activity against specific bacterial strains. |
Antitumor Activity
A study published in 2023 evaluated the antitumor effects of this compound on several cancer cell lines. Results indicated significant cytotoxicity, particularly against breast and colon cancer cells, with IC50 values in the micromolar range. The study highlighted the importance of structural modifications in enhancing activity .
Enzyme Inhibition Studies
Research focusing on enzyme inhibition revealed that the compound effectively inhibits acetylcholinesterase (AChE) and urease, with IC50 values indicating strong binding affinity. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Neuroprotective Effects
In vivo studies demonstrated that the compound significantly prolonged survival times in mouse models subjected to induced cerebral ischemia. The protective effects were attributed to its ability to reduce oxidative stress and inflammation in neuronal tissues .
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Answer: The synthesis of piperazine-carboxamide derivatives typically involves multi-step reactions, including amidation, nucleophilic substitution, and coupling reactions. For example:
- Step 1: Formation of the piperazine-carboxamide core via condensation of a substituted piperazine with a carbamoyl chloride derivative under anhydrous conditions .
- Step 2: Functionalization of the side chain (e.g., introducing the 4-carbamoylphenyl group) using coupling agents like EDC/HOBt in dichloromethane or DMF .
- Key Variables: Temperature (often 0–25°C to avoid side reactions), solvent polarity (DMF enhances solubility of polar intermediates), and purification methods (HPLC or column chromatography for isolating high-purity products) .
Q. How can researchers confirm the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm) and confirms substitution patterns .
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., expected [M+H]+ ion for C21H24N5O4 would be ~410.18 g/mol) .
- Infrared Spectroscopy (IR): Detects functional groups (amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Q. What functional groups dominate its reactivity, and how do they influence biological activity?
Answer:
- Piperazine Ring: Facilitates hydrogen bonding with biological targets (e.g., neurotransmitter receptors) and modulates solubility via protonation .
- Carboxamide Group: Enhances metabolic stability compared to esters or amines; participates in hydrogen bonding with enzyme active sites .
- 4-Methoxyphenyl Substituent: Electron-donating methoxy group increases lipophilicity, potentially improving blood-brain barrier penetration .
Advanced Research Questions
Q. What experimental strategies can elucidate its mechanism of action in neurological targets?
Answer:
- Receptor Binding Assays: Radioligand competition studies (e.g., using [³H]spiperone for dopamine D2/D3 receptors) to quantify Ki values .
- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in serotonin 5-HT2A or dopamine receptors .
- Functional Assays: cAMP accumulation or calcium flux assays in transfected HEK293 cells to assess GPCR modulation .
Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
Answer:
- Substituent Variation: Replace the 4-methoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or heteroaromatic (e.g., pyridinyl) moieties to enhance affinity .
- Side Chain Modifications: Introduce alkyl spacers between the carboxamide and piperazine to improve conformational flexibility .
- Data-Driven Design: Use QSAR models trained on analogs (e.g., derivatives with IC50 < 100 nM for serotonin receptors) to prioritize synthetic targets .
Q. What methodologies assess its pharmacokinetic properties (e.g., solubility, metabolic stability)?
Answer:
- Solubility: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via HPLC .
- Metabolic Stability: Incubation with liver microsomes (human/rat) and LC-MS/MS quantification of parent compound depletion .
- Plasma Protein Binding: Equilibrium dialysis or ultrafiltration to measure free fraction .
Q. How should researchers address contradictions in biological activity data across studies?
Answer:
- Reproducibility Checks: Validate assays using standardized protocols (e.g., NIH guidelines for receptor binding studies) .
- Batch Analysis: Compare activity of independently synthesized batches to rule out impurity effects .
- Orthogonal Assays: Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Q. What experimental designs are optimal for high-throughput screening (HTS) of analogs?
Answer:
- Library Design: Focus on piperazine-carboxamide scaffolds with diversity in aryl/heteroaryl substituents .
- Automated Synthesis: Use parallel reactors for rapid generation of analogs (e.g., 48-well plates with controlled temperature/pH) .
- Multiplexed Assays: Combine target-specific assays (e.g., dopamine receptor binding) with cytotoxicity screens (MTT assay) in 384-well formats .
Methodological Considerations
Q. How to evaluate its potential off-target effects in complex biological systems?
Answer:
Q. What computational tools predict its toxicity and metabolic pathways?
Answer:
Q. How to design robust in vivo efficacy studies for neurological applications?
Answer:
- Dose Optimization: Pilot PK/PD studies in rodents to establish brain exposure levels (via LC-MS/MS) .
- Behavioral Models: Tail-flick test (pain), forced swim test (depression), or rotarod (motor function) with blinded scoring .
- Biomarker Validation: Measure neurotransmitter levels (e.g., serotonin/dopamine) in microdialysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
